molecular formula C16H16N2O2S B5517571 2-({[(4-methylphenyl)thio]acetyl}amino)benzamide

2-({[(4-methylphenyl)thio]acetyl}amino)benzamide

Cat. No.: B5517571
M. Wt: 300.4 g/mol
InChI Key: GFQRSCFXCQPTRV-UHFFFAOYSA-N
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Description

2-({[(4-methylphenyl)thio]acetyl}amino)benzamide is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.09324893 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

One significant area of research is the development of histone deacetylase (HDAC) inhibitors. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as an orally active HDAC inhibitor with selective inhibition of HDACs 1-3 and 11. This compound blocks cancer cell proliferation and induces various cellular responses like histone acetylation, cell-cycle arrest, and apoptosis, demonstrating potential as an anticancer drug (Zhou et al., 2008).

Anticonvulsant Activity

Another area is the exploration of compounds for anticonvulsant activity. Analogues of benzamides, such as 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, have shown effective anticonvulsant properties in animal models. Modifications to the molecular structure have been investigated to enhance plasma concentrations of the parent drug and improve its pharmacological profile (Robertson et al., 1987).

Antiarrhythmic Activity

The synthesis and evaluation of benzamides for antiarrhythmic activity have also been investigated. Compounds derived from benzamide with specific structural modifications have shown potent oral antiarrhythmic activity in mice. The research in this area emphasizes the importance of the basicity of the amine nitrogen and the nature of the link between heterocycle and amide nitrogen in determining the antiarrhythmic activity of these compounds (Banitt et al., 1977).

Chemoselective Synthesis

Chemoselective synthesis methods involving benzamides have been developed to produce compounds of biological interest. For example, the N-benzoylation of aminophenols using benzoylisothiocyanates has been reported to proceed in a chemoselective manner, leading to the formation of biologically relevant N-(2-hydroxyphenyl)benzamides (Singh et al., 2017).

Antitumor Activity

Research on benzothiazoles, closely related to benzamides, has shown that N-acyl derivatives of arylamines possess antitumor activity. Metabolic studies suggest that N-acetylation and oxidation play a significant role in the antitumor activities of these compounds, with the metabolic process being influenced by the nature of the substituents (Chua et al., 1999).

Properties

IUPAC Name

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-6-8-12(9-7-11)21-10-15(19)18-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQRSCFXCQPTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.